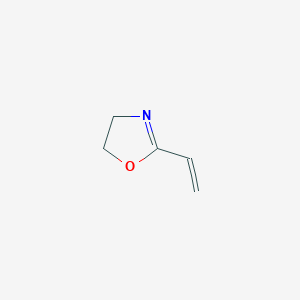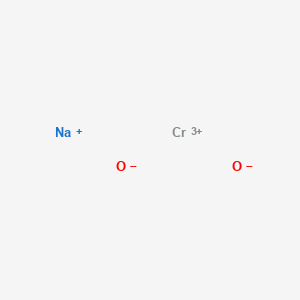
Nickel(III) hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(III) hydroxide is a chemical compound with the formula Ni(OH)3. It is a greenish-blue powder that is insoluble in water and most organic solvents. Nickel(III) hydroxide has been studied extensively due to its potential applications in various fields, including catalysis, energy storage, and environmental remediation.
Mecanismo De Acción
The mechanism of action of nickel(III) hydroxide is not fully understood. However, it is believed that nickel(III) hydroxide acts as a Lewis acid, which can coordinate with electron-rich substrates and facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of nickel(III) hydroxide. However, studies have shown that exposure to high levels of nickel(III) hydroxide can cause respiratory and skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nickel(III) hydroxide in lab experiments include its low cost, high stability, and potential applications in various fields of scientific research. However, the limitations of using nickel(III) hydroxide include its insolubility in water and most organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on nickel(III) hydroxide. One potential area of research is the development of new synthesis methods that can produce high-quality nickel(III) hydroxide with improved properties. Another area of research is the investigation of the potential applications of nickel(III) hydroxide in environmental remediation, such as the removal of heavy metals from contaminated soil and water. Additionally, further research is needed to fully understand the mechanism of action of nickel(III) hydroxide and its potential applications in catalysis and energy storage.
Métodos De Síntesis
Nickel(III) hydroxide can be synthesized using several methods, including precipitation, hydrothermal synthesis, and electrochemical deposition. The most common method of synthesis is precipitation, which involves the reaction of nickel salts with a strong base such as sodium hydroxide or potassium hydroxide. The resulting precipitate is then washed and dried to obtain pure nickel(III) hydroxide.
Aplicaciones Científicas De Investigación
Nickel(III) hydroxide has been extensively studied for its potential applications in various fields of scientific research. In the field of catalysis, nickel(III) hydroxide has shown promising results as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In the field of energy storage, nickel(III) hydroxide has been studied as a potential electrode material for alkaline batteries. The high specific capacity and low cost of nickel(III) hydroxide make it an attractive candidate for use in rechargeable batteries.
Propiedades
Número CAS |
12125-56-3 |
|---|---|
Nombre del producto |
Nickel(III) hydroxide |
Fórmula molecular |
H6NiO3 |
Peso molecular |
112.739 g/mol |
Nombre IUPAC |
nickel;trihydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2 |
Clave InChI |
UMTMDKJVZSXFNJ-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ni] |
SMILES canónico |
O.O.O.[Ni] |
Otros números CAS |
12125-56-3 |
Números CAS relacionados |
12054-48-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)



![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)



